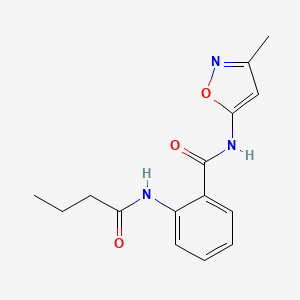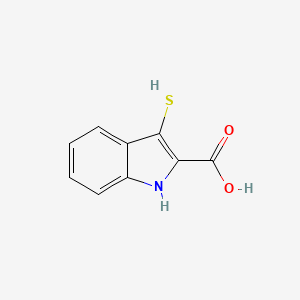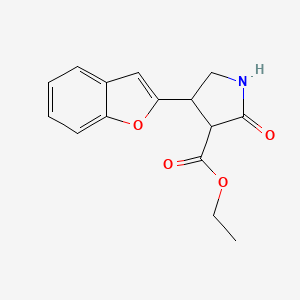
Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate is a complex organic compound that features a benzofuran ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxy phenol in the presence of a catalyst such as FeCl3 and additives like 2,2′-bipyridine . The reaction is carried out in a solvent like DCE at elevated temperatures (around 70°C) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis (MWI) have been explored for similar compounds to improve reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as anticancer or antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate include other benzofuran derivatives and pyrrolidine-containing compounds. Examples include:
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
- 2,4-bis(benzofuran-2-yl)-quinoline-3-carboxylic acids
Uniqueness
What sets Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate apart is its unique combination of the benzofuran and pyrrolidine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
88234-82-6 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(18)13-10(8-16-14(13)17)12-7-9-5-3-4-6-11(9)20-12/h3-7,10,13H,2,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
URXRRFYIIUCVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(CNC1=O)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


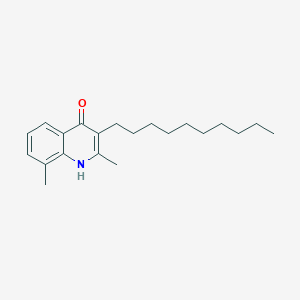
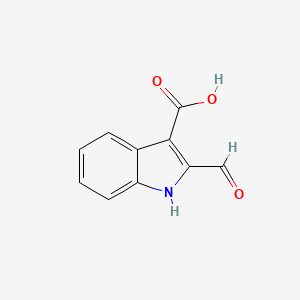
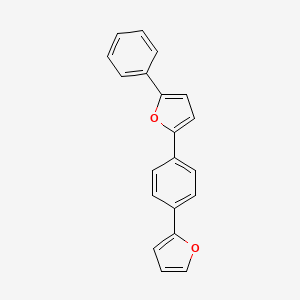
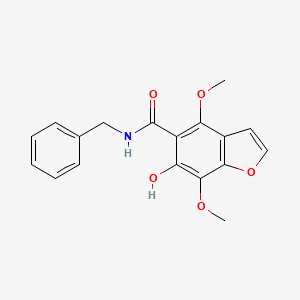
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
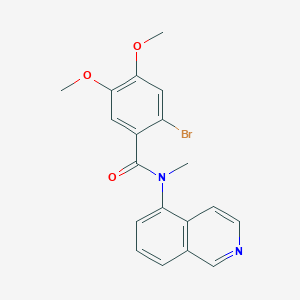

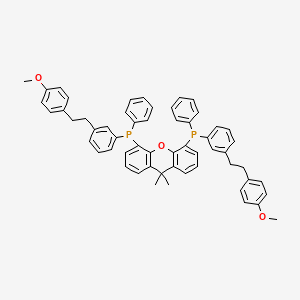
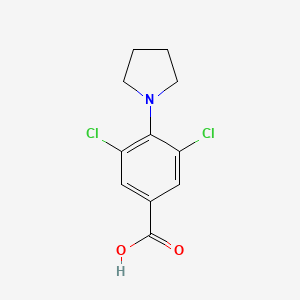
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
